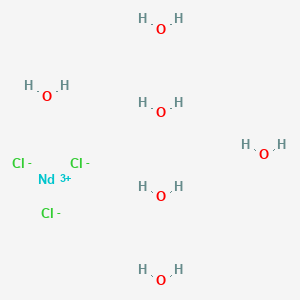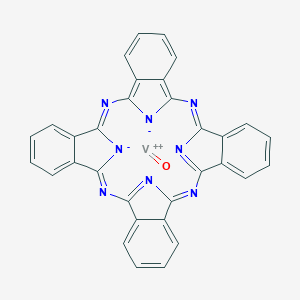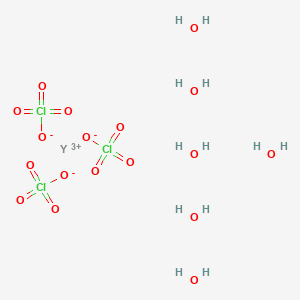
3-Amino-5-nitrobenzonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Amino-5-nitrobenzonitrile and related compounds can involve several methods, including nitrosation reactions and subsequent reactions involving iron(III)-catalyzed C-C bond cleavage of arylindoles. These methods highlight the versatility of synthesizing aminobenzonitriles, offering pathways to other related compounds through efficient and scalable procedures (Chen et al., 2018).
Molecular Structure Analysis
Molecular structure analyses often involve crystallography and spectroscopy. For compounds similar to 3-Amino-5-nitrobenzonitrile, studies have detailed their crystal structures, showcasing the orientation and spatial arrangement of functional groups, which significantly influence their chemical reactivity and interactions (Zhang, 2013).
Chemical Reactions and Properties
Chemical reactions involving 3-Amino-5-nitrobenzonitrile often explore its reactivity towards various nucleophiles and electrophiles. Studies have investigated its participation in substitution reactions, highlighting the regioselectivity and conditions favorable for substituting functional groups to yield desired products (Dalinger et al., 2000).
Physical Properties Analysis
The physical properties of 3-Amino-5-nitrobenzonitrile, such as melting points, boiling points, and solubility, are crucial for its application in various domains. The compound's solid-state structure, determined through X-ray diffraction, provides insights into its stability, packing, and potential for forming supramolecular assemblies (Maciejewska et al., 2008).
Chemical Properties Analysis
The chemical properties of 3-Amino-5-nitrobenzonitrile, including acidity, basicity, and reactivity towards various chemical reagents, are defined by its functional groups. Studies on similar compounds have revealed intricate details about their reactivity patterns, offering pathways for designing novel reactions and synthesizing new materials (Shevelev et al., 2001).
Applications De Recherche Scientifique
Catalytic Hydrogenation
3-Amino-5-nitrobenzonitrile plays a role in catalytic hydrogenation processes. A study demonstrated its hydrogenation using Raney nickel catalyst in different solvents, methanol and dioxane, highlighting the significance of the nitro group position relative to the nitrile group in hydrogenation. The study found that 3- and 4-nitrobenzonitriles are hydrogenated to primary amines, offering insights into the catalytic hydrogenation mechanisms of such compounds (Koprivova & Červený, 2008).
Synthesis of Novel Compounds
This compound is crucial in synthesizing novel chemical structures. One study reported the synthesis of 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine from 2-amino-5-nitrobenzonitrile, expanding the possibilities for creating new compounds with unique properties (Li et al., 2006).
DNA/RNA Helix Disruption
In biochemistry, 3-Amino-5-nitrobenzonitrile derivatives have been studied for their potential to disrupt DNA/RNA helix formation. This disruption is attributed to the flexibility of the -NO2 group, making it a subject of interest in the development of antiviral prodrugs (Palafox et al., 2022).
Corrosion Inhibition Studies
A practical application in materials science involves using 3-Amino-5-nitrobenzonitrile derivatives as corrosion inhibitors for mild steel. Research combining experimental methods and computational studies indicates its efficacy in protecting steel surfaces in acidic environments (Chaouiki et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
3-amino-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCQBJWMDPBFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459367 | |
| Record name | 3-Amino-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-nitrobenzonitrile | |
CAS RN |
10406-92-5 | |
| Record name | 3-Amino-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)










